molecular formula C28H20O7 B13747416 2,4,6-Tris(4-carboxyphenyl)anisole

2,4,6-Tris(4-carboxyphenyl)anisole

Cat. No.: B13747416
M. Wt: 468.5 g/mol
InChI Key: RFPWQQRSTPZYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(4-carboxyphenyl)anisole is an organic compound with the molecular formula C28H20O7. It is a complex molecule featuring a central anisole group substituted with three carboxyphenyl groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(4-carboxyphenyl)anisole typically involves the reaction of anisole with 4-carboxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to achieve the desired purity levels required for various applications .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(4-carboxyphenyl)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-carboxyphenyl)anisole involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, facilitating reactions such as catalysis and gas adsorption.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(4-carboxyphenyl)anisole is unique due to its specific combination of anisole and carboxyphenyl groups, which provides distinct properties such as enhanced stability and reactivity in various chemical processes. Its ability to form stable complexes with metal ions makes it particularly valuable in material science and catalysis .

Properties

Molecular Formula

C28H20O7

Molecular Weight

468.5 g/mol

IUPAC Name

4-[3,5-bis(4-carboxyphenyl)-4-methoxyphenyl]benzoic acid

InChI

InChI=1S/C28H20O7/c1-35-25-23(17-4-10-20(11-5-17)27(31)32)14-22(16-2-8-19(9-3-16)26(29)30)15-24(25)18-6-12-21(13-7-18)28(33)34/h2-15H,1H3,(H,29,30)(H,31,32)(H,33,34)

InChI Key

RFPWQQRSTPZYFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.